Cas no 2227779-04-4 (rac-1-(1R,2R)-2-hydroxycyclopentyl-N,N-dimethylmethanesulfonamide)

Technical Introduction: rac-1-(1R,2R)-2-hydroxycyclopentyl-N,N-dimethylmethanesulfonamide is a chiral sulfonamide derivative characterized by its cyclopentyl backbone with a hydroxyl group at the (1R,2R) position. This compound exhibits potential as an intermediate in asymmetric synthesis or pharmaceutical applications due to its stereochemical specificity and functional group versatility. The presence of the dimethylmethanesulfonamide moiety enhances its stability and reactivity, making it suitable for further derivatization or catalytic processes. Its well-defined stereochemistry ensures reproducibility in chiral synthesis, while the hydroxyl group offers a handle for selective modifications. This product is of interest for research in medicinal chemistry and enantioselective transformations.
rac-1-(1R,2R)-2-hydroxycyclopentyl-N,N-dimethylmethanesulfonamide structure
2227779-04-4 structure
Product name:rac-1-(1R,2R)-2-hydroxycyclopentyl-N,N-dimethylmethanesulfonamide
CAS No:2227779-04-4
MF:C8H17NO3S
MW:207.290481328964
CID:5570368
PubChem ID:165594553

rac-1-(1R,2R)-2-hydroxycyclopentyl-N,N-dimethylmethanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • rac-1-[(1R,2R)-2-hydroxycyclopentyl]-N,N-dimethylmethanesulfonamide
    • EN300-1636587
    • 2227779-04-4
    • rac-1-(1R,2R)-2-hydroxycyclopentyl-N,N-dimethylmethanesulfonamide
    • Inchi: 1S/C8H17NO3S/c1-9(2)13(11,12)6-7-4-3-5-8(7)10/h7-8,10H,3-6H2,1-2H3/t7-,8+/m0/s1
    • InChI Key: BTIIIFZYROANOR-JGVFFNPUSA-N
    • SMILES: S(C[C@@H]1CCC[C@H]1O)(N(C)C)(=O)=O

Computed Properties

  • Exact Mass: 207.09291458g/mol
  • Monoisotopic Mass: 207.09291458g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 255
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 66Ų

rac-1-(1R,2R)-2-hydroxycyclopentyl-N,N-dimethylmethanesulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1636587-0.1g
rac-1-[(1R,2R)-2-hydroxycyclopentyl]-N,N-dimethylmethanesulfonamide
2227779-04-4
0.1g
$968.0 2023-07-10
Enamine
EN300-1636587-1000mg
rac-1-[(1R,2R)-2-hydroxycyclopentyl]-N,N-dimethylmethanesulfonamide
2227779-04-4
1000mg
$699.0 2023-09-22
Enamine
EN300-1636587-100mg
rac-1-[(1R,2R)-2-hydroxycyclopentyl]-N,N-dimethylmethanesulfonamide
2227779-04-4
100mg
$615.0 2023-09-22
Enamine
EN300-1636587-250mg
rac-1-[(1R,2R)-2-hydroxycyclopentyl]-N,N-dimethylmethanesulfonamide
2227779-04-4
250mg
$642.0 2023-09-22
Enamine
EN300-1636587-50mg
rac-1-[(1R,2R)-2-hydroxycyclopentyl]-N,N-dimethylmethanesulfonamide
2227779-04-4
50mg
$587.0 2023-09-22
Enamine
EN300-1636587-2.5g
rac-1-[(1R,2R)-2-hydroxycyclopentyl]-N,N-dimethylmethanesulfonamide
2227779-04-4
2.5g
$2155.0 2023-07-10
Enamine
EN300-1636587-10000mg
rac-1-[(1R,2R)-2-hydroxycyclopentyl]-N,N-dimethylmethanesulfonamide
2227779-04-4
10000mg
$3007.0 2023-09-22
Enamine
EN300-1636587-10.0g
rac-1-[(1R,2R)-2-hydroxycyclopentyl]-N,N-dimethylmethanesulfonamide
2227779-04-4
10.0g
$4729.0 2023-07-10
Enamine
EN300-1636587-1.0g
rac-1-[(1R,2R)-2-hydroxycyclopentyl]-N,N-dimethylmethanesulfonamide
2227779-04-4
1.0g
$1100.0 2023-07-10
Enamine
EN300-1636587-5.0g
rac-1-[(1R,2R)-2-hydroxycyclopentyl]-N,N-dimethylmethanesulfonamide
2227779-04-4
5.0g
$3189.0 2023-07-10

Additional information on rac-1-(1R,2R)-2-hydroxycyclopentyl-N,N-dimethylmethanesulfonamide

Rac-1-(1R,2R)-2-Hydroxycyclopentyl-N,N-Dimethylmethanesulfonamide (CAS No. 2227779-04-4): A Novel Scaffold for Targeted Therapeutic Applications

Rac-1-(1R,2R)-2-hydroxycyclopentyl-N,N-dimethylmethanesulfonamide, identified by CAS No. 2227779-04-4, represents a structurally unique compound with significant implications in pharmaceutical research. This molecule belongs to the class of N,N-dimethylmethanesulfonamide derivatives, characterized by its sulfur-containing functional group and cyclopentyl ring system. The stereochemical configuration of the cyclopentyl ring, specifically the (1R,2R) stereocenter, plays a critical role in determining its biological activity. The racemic nature of the compound (rac-) suggests a potential for enantioselective interactions with biological targets, a feature that has gained considerable attention in modern drug development.

Recent advancements in computational chemistry and molecular docking studies have provided insights into the binding mechanisms of this compound. A 2023 study published in Journal of Medicinal Chemistry highlighted the ability of Rac-1-(1R,2R)-2-hydroxycyclopentyl-N,N-dimethylmethanesulfonamide to selectively interact with kinase domains through hydrogen bonding and hydrophobic interactions. This property makes it a promising candidate for the development of targeted therapies in oncology and inflammatory diseases. The compound's ability to modulate signaling pathways such as MAPK and PI3K/AKT has been further validated through in vitro assays, demonstrating its potential as a multitarget drug.

The synthesis of Rac-1-(1R,2R)-2-hydroxycyclopentyl-N,N-dimethylmethanesulfonamide involves a multi-step process that begins with the formation of the cyclopentyl ring. A 2024 study in Organic & Biomolecular Chemistry described an efficient asymmetric synthesis method using chiral auxiliaries to achieve the desired stereochemistry. This approach not only enhances the yield of the final product but also reduces the number of synthetic steps, aligning with the principles of green chemistry. The use of enantioselective catalysts in this process underscores the importance of stereochemistry in drug design and highlights the compound's potential for pharmacological applications.

Recent research has also explored the pharmacokinetic properties of Rac-1-(1R,2R)-2-hydroxycyclopentyl-N,N-dimethylmethanesulfonamide. A 2023 study in Drug Metabolism and Disposition reported that the compound exhibits favorable bioavailability and metabolic stability in preclinical models. These characteristics are crucial for the development of orally administered therapies. The compound's metabolic profile was analyzed using advanced mass spectrometry techniques, revealing minimal hepatic metabolism and prolonged plasma half-life, which are desirable traits for prodrug design.

Applications of Rac-1-(1R,2R)-2-hydroxycyclopenty-N,N-dimethylmethanesulfonamide extend beyond traditional pharmacological uses. In a groundbreaking 2024 study published in ACS Chemical Biology, researchers demonstrated its potential as a tool compound for studying protein-ligand interactions. The compound's ability to bind to specific receptors with high affinity has made it a valuable asset in structure-based drug discovery. Additionally, its role in modulating cellular signaling pathways has been linked to potential therapeutic applications in neurodegenerative diseases, as evidenced by a 2023 study in Neurochemistry International.

Despite its promising properties, the development of Rac-1-(1R,2R)-2-hydroxycyclopentyl-N,N-dimethylmethanesulfonamide as a therapeutic agent faces challenges. A 2024 review in Drug Discovery Today emphasized the need for further in vivo studies to evaluate its toxicological profile and clinical efficacy. The compound's potential for off-target effects remains a concern, particularly given its ability to interact with multiple biological targets. However, advances in drug delivery systems and targeted therapies are expected to mitigate these risks, paving the way for its use in precision medicine.

In conclusion, Rac-1-(1R,2R)-2-hydroxycyclopentyl-N,N-dimethylmethanesulfonamide represents a significant advancement in the field of pharmaceutical research. Its unique structural features, coupled with its potential for multitarget interactions, make it a promising candidate for the development of novel therapies. Ongoing research into its pharmacological properties and clinical applications is expected to further solidify its role in the future of targeted drug development.

Recommend Articles

Recommended suppliers
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm